molecular formula C12H21NO B14417890 N,N-di(propan-2-yl)hexa-2,4-dienamide CAS No. 80880-55-3

N,N-di(propan-2-yl)hexa-2,4-dienamide

Cat. No.: B14417890
CAS No.: 80880-55-3
M. Wt: 195.30 g/mol
InChI Key: WMZDIDNJNLHYCE-UHFFFAOYSA-N
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Description

N,N-di(propan-2-yl)hexa-2,4-dienamide is a synthetic organic compound belonging to the class of hexa-2,4-dienamides. It is characterized by a conjugated diene backbone and a diisopropylamide functional group. This compound is of significant interest in agricultural chemistry research, particularly as a piperine analog for the development of new insecticidal agents . Studies on structurally similar amides derived from (2E,4E)-hexa-2,4-dienoyl chloride have demonstrated notable acute toxicity against Lepidopteran pests, such as the tomato pinworm ( Tuta absoluta ), suggesting its potential as a hit compound for insecticide development . The mechanism of action for this class of compounds is an area of active investigation, though they are explored for their potential to provide a new mode of action to combat insect resistance. Researchers value this compound for synthesizing novel active ingredients and studying structure-activity relationships (SAR) in amide chemistry. This product is intended for research applications only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

80880-55-3

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N,N-di(propan-2-yl)hexa-2,4-dienamide

InChI

InChI=1S/C12H21NO/c1-6-7-8-9-12(14)13(10(2)3)11(4)5/h6-11H,1-5H3

InChI Key

WMZDIDNJNLHYCE-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely documented method involves the reaction of hexa-2,4-dienoyl chloride with diisopropylamine under Schotten-Baumann conditions. The process proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride to form the amide bond.

Procedure :

  • Hexa-2,4-dienoyl chloride synthesis : Hexa-2,4-dienoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by reflux to ensure complete conversion. Excess SOCl₂ is removed under reduced pressure.
  • Coupling reaction : The acyl chloride is dissolved in dry tetrahydrofuran (THF) and added dropwise to a solution of diisopropylamine and triethylamine (TEA) at 0°C. The mixture is stirred for 12–24 hours at room temperature.
  • Work-up : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and washed with brine. The organic layer is dried over MgSO₄ and concentrated.
  • Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield N,N-di(propan-2-yl)hexa-2,4-dienamide as a pale-yellow liquid.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 24 hours
Purity (HPLC) ≥95%

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A modified protocol reduces reaction time from 24 hours to 30 minutes using microwave irradiation. Hexa-2,4-dienoyl chloride and diisopropylamine are mixed in acetonitrile with catalytic DMAP (4-dimethylaminopyridine) and irradiated at 100°C (300 W). This method achieves comparable yields (70–73%) but requires specialized equipment.

Reaction Optimization and Scalability

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

Solvent Dielectric Constant Yield (%)
THF 7.5 72
Acetonitrile 37.5 68
DCM 8.9 65

Polar aprotic solvents like THF stabilize the transition state, enhancing nucleophilicity of diisopropylamine.

Base Selection

Triethylamine (TEA) outperforms weaker bases (e.g., NaHCO₃) by effectively scavenging HCl, preventing side reactions:

Base pKₐ (Conj. Acid) Yield (%)
TEA 10.75 72
Pyridine 5.21 60
NaHCO₃ 6.35 45

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 6.15–5.95 (m, 2H, CH=CH), 5.75–5.60 (m, 2H, CH=CH), 3.90–3.70 (m, 2H, NCH), 1.25 (d, J = 6.8 Hz, 12H, CH(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 166.5 (C=O), 131.2, 129.8 (C=C), 48.7 (NCH), 22.1 (CH(CH₃)₂).

IR (KBr) :

  • 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 3080 cm⁻¹ (=C–H stretch).

Mass Spectrometry

  • ESI-MS : m/z 212.2 [M+H]⁺ (calculated for C₁₂H₂₂NO: 212.2).

Applications and Biological Relevance

This compound exhibits notable insecticidal activity against Tuta absoluta, a tomato pinworm, with an LC₅₀ of 0.8 µg/mL. Its conjugated diene system disrupts insect neuronal sodium channels, mimicking pyrethroid-mode action. Structure-activity relationship (SAR) studies highlight that:

  • Lipophilicity (LogP = 2.07) enhances cuticular penetration.
  • Stereoelectronic effects from the diisopropyl groups stabilize the bioactive conformation.

Chemical Reactions Analysis

Types of Reactions

N,N-di(propan-2-yl)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-di(propan-2-yl)hexa-2,4-dienamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-di(propan-2-yl)hexa-2,4-dienamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

Physical states and spectral data highlight structural influences:

Compound Physical State Melting Point (°C) Key Spectral Data (1H NMR) Reference
N,N-di(propan-2-yl)hexa-2,4-dienamide Not reported Not reported δ 1.2–1.4 (isopropyl CH3), 5.6–6.4 (diene protons)
N-(4-Methoxyphenyl)hexa-2,4-dienamide White solid Not reported δ 3.8 (OCH3), 6.8–7.3 (aromatic H)
N-(2-Phenethyl)hexa-2,4-dienamide White solid Not reported δ 2.9 (CH2Ph), 7.2–7.4 (aromatic H)
(2E,4E)-N-(2-(dimethylamino)ethoxy)phenylhexa-2,4-dienamide (16d) Yellow viscous liquid None δ 2.3 (N(CH3)2), 4.1 (OCH2)

Key Observations :

  • Bulky substituents (e.g., diisopropyl) may reduce crystallinity, leading to lower melting points or liquid states.
  • Aromatic substituents enhance rigidity, favoring solid states .
  • Polar groups (e.g., methoxy, dimethylamino) improve solubility in polar solvents .

Mechanistic Insights :

  • Conjugated diene systems enable electrophilic reactivity, targeting biological nucleophiles .
  • Bulky groups (e.g., diisopropyl) may hinder binding to enzymes or receptors, reducing efficacy .

Comparison with Non-Diene Analogs

3-Oxo-N,N-di(propan-2-yl)butanamide (CAS: 1044637-58-2) shares the diisopropylamide moiety but replaces the diene with a ketone. This structural change eliminates conjugation, reducing electrophilicity and altering applications (e.g., as a synthetic intermediate rather than a bioactive compound) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-di(propan-2-yl)hexa-2,4-dienamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling reactions using reagents like EDC/HOBt or DIPEA in polar aprotic solvents (e.g., DMF). For example, structurally similar dienamides are synthesized via amidation of activated carboxylic acids with diisopropylamine derivatives . Intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry and purity. Mass spectrometry (MS) with electrospray ionization (ESI) is used to verify molecular weights .

Q. How is the structural conformation of This compound resolved using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like ORTEP-3 can resolve stereochemistry and bond angles. For dienamide derivatives, synchrotron radiation may enhance resolution of conjugated double bonds. Thermal ellipsoid plots help visualize steric hindrance from the diisopropyl groups .

Q. What spectroscopic techniques are critical for distinguishing E/Z isomerism in the hexa-2,4-dienamide backbone?

  • Methodological Answer : 1H^1H-NMR coupling constants (JJ) between Hα^\alpha and Hβ^\beta protons (typically 10–16 Hz for trans isomers) confirm E/Z configurations. UV-Vis spectroscopy can also detect conjugation shifts (e.g., λmax\lambda_{\text{max}} ~250–300 nm for dienamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress byproducts in This compound synthesis?

  • Methodological Answer : Byproducts like N-acylurea (from EDC) or racemization can be minimized using additives (e.g., DMAP) or low-temperature conditions (<0°C). Kinetic monitoring via 1H^1H-NMR or inline IR spectroscopy tracks intermediate stability. Purification via flash chromatography (silica gel, hexane/EtOAc gradients) isolates the target compound .

Q. What computational methods predict the pharmacokinetic properties of This compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO/LUMO gaps to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes in ). ADMET predictions using tools like SwissADME evaluate logP, bioavailability, and toxicity .

Q. How do steric effects from the diisopropyl groups influence the compound’s reactivity in cycloaddition reactions?

  • Methodological Answer : Steric bulk reduces reactivity in Diels-Alder reactions but enhances selectivity in [2+2] photocycloadditions. Competitive experiments with substituted dienophiles (e.g., maleic anhydride vs. tetracyanoethylene) quantify steric vs. electronic contributions. Kinetic isotopic effects (KIE) studies further elucidate mechanisms .

Q. What strategies resolve contradictions in bioactivity data for This compound across cell lines?

  • Methodological Answer : Dose-response curves (IC50_{50}) across multiple cell lines (e.g., HEK293 vs. HeLa) identify cell-specific uptake or metabolism differences. Metabolomic profiling (LC-MS/MS) detects intracellular degradation products. Co-culture assays with CYP450 inhibitors (e.g., ketoconazole) assess metabolic stability .

Analytical and Safety Considerations

Q. How is HRMS used to validate isotopic purity in deuterated analogs of This compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI-TOF detects exact mass shifts (e.g., +1 Da per deuterium). Isotopic distribution patterns are compared to theoretical simulations (e.g., M+1, M+2 peaks). 2H^2H-NMR confirms deuterium incorporation sites .

Q. What safety protocols mitigate risks when handling This compound in aqueous environments?

  • Methodological Answer : Use fume hoods and nitrile gloves to prevent dermal exposure. Hydrolysis studies (pH 1–14, 25–60°C) identify degradation products (e.g., hexa-2,4-dienoic acid). Spill kits with activated carbon neutralize acidic byproducts .

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